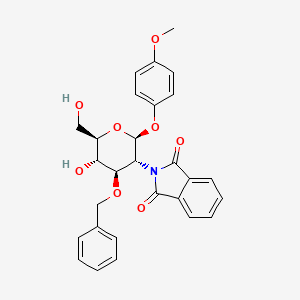

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Übersicht

Beschreibung

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a complex carbohydrate derivative that has been modified through methylation and glycosylation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps, starting from readily available carbohydrate precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using benzyl or benzylidene groups to prevent unwanted reactions.

Glycosylation: The protected carbohydrate is then glycosylated with 4-methoxyphenyl and benzyl groups under acidic or basic conditions.

Phthalimido Group Introduction: The phthalimido group is introduced through a nucleophilic substitution reaction, typically using phthalimide and a suitable leaving group.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The phthalimido group can be reduced to form primary amines.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and reduced derivatives.

Substitution: Various substituted glucopyranoside derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

Biology: Studied for its potential role in glycosylation processes and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The phthalimido group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The glycosylation pattern of the compound may also influence its binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside

- 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-alpha-D-glucopyranoside

- 4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-galactopyranoside

Uniqueness

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both methoxyphenyl and phthalimido groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Methoxyphenyl 3-O-Benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (commonly referred to as MBG) is a synthetic compound belonging to the class of glucopyranosides. Its structure incorporates a methoxyphenyl group and a phthalimido moiety, which contribute to its unique biological properties. This article reviews the biological activity of MBG, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₁H₃₁NO₈

- Molecular Weight : 545.59 g/mol

- CAS Number : 138906-44-2

- Physical Form : Crystalline powder

Biological Activity Overview

MBG has been studied for various biological activities, including its effects on cancer cell lines, antibacterial properties, and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that MBG exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving hepatocellular carcinoma (HCC) cells, MBG demonstrated the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Key Findings :

- Cytotoxicity : MBG showed IC50 values in the micromolar range against HCC cell lines.

- Mechanism of Action : It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells.

Antibacterial Activity

MBG has also been evaluated for its antibacterial properties. Preliminary studies suggest that it possesses moderate activity against Gram-positive bacteria, which is particularly relevant in the context of rising antibiotic resistance.

Key Findings :

- In Vitro Activity : The compound was effective against several strains of Staphylococcus aureus.

- Potential Applications : Its antibacterial properties suggest potential use in formulations aimed at treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Emerging research indicates that MBG may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This activity could be beneficial in conditions characterized by chronic inflammation.

Key Findings :

- Inflammatory Markers : Studies have shown that MBG can reduce levels of TNF-alpha and IL-6 in activated macrophages.

- Therapeutic Potential : These findings position MBG as a candidate for further investigation in inflammatory diseases.

Data Tables

| Activity Type | Target Cells/Organisms | Observed Effects | IC50/Effective Concentration |

|---|---|---|---|

| Anticancer | Hepatocellular carcinoma (Huh7) | Induces apoptosis | ~38.15 μM |

| Antibacterial | Staphylococcus aureus | Inhibits growth | Moderate |

| Anti-inflammatory | Macrophages | Reduces TNF-alpha and IL-6 levels | Not specified |

Case Studies

-

Hepatocellular Carcinoma Study

- Researchers treated Huh7 cells with varying concentrations of MBG and assessed cell viability using the CCK-8 assay. Results indicated significant cytotoxicity at concentrations above 5 μM, with an IC50 value of 38.15 μM after 48 hours of exposure.

-

Antibacterial Efficacy

- A study evaluated MBG's effectiveness against multiple bacterial strains, revealing moderate inhibition against Staphylococcus aureus, suggesting its potential role as an adjunctive therapy in antibiotic-resistant infections.

-

Inflammation Modulation

- In vitro experiments showed that MBG significantly reduced pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-11-13-19(14-12-18)36-28-23(29-26(32)20-9-5-6-10-21(20)27(29)33)25(24(31)22(15-30)37-28)35-16-17-7-3-2-4-8-17/h2-14,22-25,28,30-31H,15-16H2,1H3/t22-,23-,24-,25-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFNEOGZZUQQDV-JWJHGQTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693668 | |

| Record name | 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138906-44-2 | |

| Record name | 4-Methoxyphenyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.